(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution: This step involves the reaction of a suitable nucleophile with an electrophilic center on the starting material.
Cyclization: Formation of the pyrido[1,2-a]pyrimidin-4-one core through intramolecular cyclization reactions.
Amidation: Introduction of the amide group via reaction with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide
- (2E)-2-cyano-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ethylphenoxy group, for instance, may enhance its lipophilicity and membrane permeability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C28H24N4O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H24N4O3/c1-4-20-9-13-23(14-10-20)35-27-24(28(34)32-15-5-6-19(3)25(32)31-27)16-21(17-29)26(33)30-22-11-7-18(2)8-12-22/h5-16H,4H2,1-3H3,(H,30,33)/b21-16+ |
InChI Key |
OBJRANUOPMEJAV-LTGZKZEYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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